2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid
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Overview
Description
The compound “2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protective group for amines. The compound also contains a thiomorpholine dioxo group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the Boc group, the thiomorpholine dioxo group, and the acetic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The Boc group is known to be stable under a variety of conditions but can be removed under acidic conditions. The thiomorpholine dioxo group and the acetic acid group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar Boc group. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Scientific Research Applications
Photoactive Peptides and Peptidomimetics
The incorporation of photo-controllable amino acids into peptide backbones has gained attention due to its potential in designing smart drugs and light-sensitive supramolecular systems . By introducing the DAE (diarylethene) moiety into peptides, researchers can create photoactive peptides. These peptides can switch between different conformations upon exposure to light, impacting their bioactivity and self-assembly behavior.
Functional Photoswitches
The DAE family moiety, specifically the DAE molecular photoswitch, serves as a functional photoswitch . It exhibits thermally irreversible photochromism, allowing rapid switching between isomers. Researchers explore its use in various applications, including molecular devices, sensors, and optoelectronic materials.
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent or an intermediate in organic synthesis, research might focus on optimizing its synthesis and exploring its reactivity .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPIEHEEMGHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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